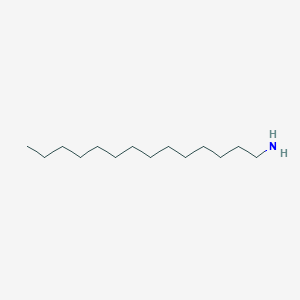

Tétradécylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cortisol 17-butyrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: Cortisol 17-butyrate is used in the treatment of various inflammatory and autoimmune conditions.

Industry: It is employed in the formulation of topical creams and ointments for dermatological use

Mécanisme D'action

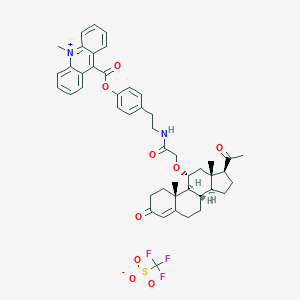

Le cortisol 17-butyrate exerce ses effets en se liant au récepteur cytosolique des glucocorticoïdes. Le complexe récepteur-ligand se transloque ensuite dans le noyau cellulaire, où il se lie aux éléments de réponse aux glucocorticoïdes dans la région du promoteur des gènes cibles. Cette liaison régule la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires .

Composés Similaires :

Cortisol : Le composé parent ayant des propriétés anti-inflammatoires similaires.

Prednisolone : Un glucocorticoïde synthétique à une puissance accrue.

Fludrocortisone : Un dérivé fluoré à activité minéralocorticoïde accrue

Unicité : Le cortisol 17-butyrate est unique en raison de son estérification spécifique au niveau du groupe 17-hydroxy, ce qui améliore son efficacité topique et réduit les effets secondaires systémiques par rapport aux autres corticostéroïdes .

Analyse Biochimique

Biochemical Properties

Tetradecylamine has antimicrobial properties and can be used to treat microbial infections . It has been shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, by disrupting the cell membrane .

Cellular Effects

Tetradecylamine reduces the production of proinflammatory molecules that are generated during microbial infection . It can be used as an alternative to antibiotics for the treatment of bacterial infections in humans .

Molecular Mechanism

The molecular mechanism of Tetradecylamine involves the disruption of the cell membrane of bacteria . This disruption inhibits the growth of the bacteria, thereby exerting its antimicrobial effects .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le cortisol 17-butyrate est synthétisé par estérification du cortisol avec l’acide butyrique au niveau du groupe 17-hydroxy. La réaction implique généralement l’utilisation d’un catalyseur acide et d’un solvant approprié pour faciliter le processus d’estérification .

Méthodes de Production Industrielle : La production industrielle du cortisol 17-butyrate suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. Le composé est conservé dans des récipients bien fermés pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de Réactions : Le cortisol 17-butyrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de cétones et d’acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir les cétones en alcools.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïde.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont employés dans des conditions spécifiques.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

Le cortisol 17-butyrate a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Le cortisol 17-butyrate est utilisé dans le traitement de diverses affections inflammatoires et auto-immunes.

Industrie : Il est utilisé dans la formulation de crèmes et de pommades topiques pour un usage dermatologique

Comparaison Avec Des Composés Similaires

Cortisol: The parent compound with similar anti-inflammatory properties.

Prednisolone: A synthetic glucocorticoid with enhanced potency.

Fludrocortisone: A fluorinated derivative with increased mineralocorticoid activity

Uniqueness: Cortisol 17-butyrate is unique due to its specific esterification at the 17-hydroxy group, which enhances its topical efficacy and reduces systemic side effects compared to other corticosteroids .

Propriétés

IUPAC Name |

tetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVEHJLHYMBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-04-6 (hydrochloride), 2016-54-8 (acetate) | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040768 | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-42-4, 68037-91-2 | |

| Record name | Tetradecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tetradecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C14-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOM20L9LFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

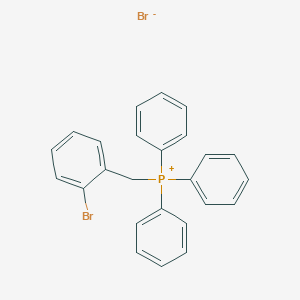

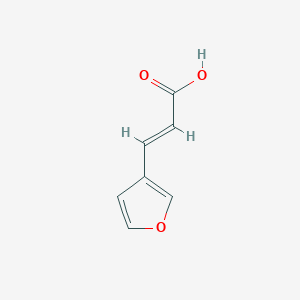

Feasible Synthetic Routes

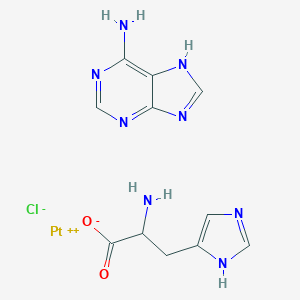

Q1: What is the molecular formula and weight of tetradecylamine?

A1: Tetradecylamine has the molecular formula C14H31N and a molecular weight of 213.40 g/mol.

Q2: What spectroscopic data is available for characterizing tetradecylamine?

A2: Researchers commonly use techniques like Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize TDA. FTIR helps identify functional groups, XRD reveals crystalline structures (particularly relevant in TDA-modified materials) [, ], and NMR provides insights into the molecular structure.

Q3: How does tetradecylamine interact with silica gel, and what are the implications for CO2 capture?

A3: Tetradecylamine can be impregnated onto porous silica gel (SG) to create a material with enhanced CO2 sorption capacity. The TDA molecules disperse within the internal channels and on the external surface of the SG, altering its physical properties and increasing its affinity for CO2 []. This modification makes TDA-impregnated silica gel a potential candidate for CO2 capture applications.

Q4: How does the stability of tetradecylamine-modified montmorillonite clay vary with different organic modifiers?

A4: Research shows that modifying montmorillonite clay with organic cations like tetradecylamine, hexadecylamine, and chalcone can influence its thermal stability. The basal spacing of the clay layers, a crucial factor in its properties, increases with different modifiers, suggesting potential variations in stability and performance [, ].

Q5: What role does tetradecylamine play in the synthesis of vanadium oxide nanotubes?

A5: Tetradecylamine, in conjunction with tetramethylammonium hydroxide, acts as a structure-directing agent in the synthesis of vanadium oxide nanotubes []. The cooperative interaction between TDA, vanadium cations, and the specific crystal facets promotes the formation of uniform nanotubes.

Q6: How does tetradecylamine contribute to the formation of nanoparticles?

A6: Tetradecylamine serves as a capping and stabilizing agent in nanoparticle synthesis due to its ability to adsorb onto the nanoparticle surface [, ]. This adsorption limits variability in nanoparticle size, prevents agglomeration, and enhances stability against Ostwald ripening.

Q7: How does the length of the alkyl chain in primary alkylamines influence their antimicrobial activity?

A7: Studies comparing the antimicrobial activity of tetradecylamine, hexadecylamine, and chlorhexidine revealed that chain length plays a role in efficacy. While all three compounds exhibited inhibitory effects against microbial growth, tetradecylamine and chlorhexidine, with their shorter chains, were effective at lower concentrations compared to hexadecylamine [].

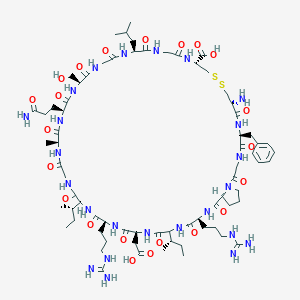

Q8: How does modifying hyaluronic acid with different alkyl amines affect its properties for drug delivery applications?

A8: Hyaluronic acid modified with either dodecylamine or tetradecylamine self-assembles into micelles capable of encapsulating paclitaxel, a chemotherapy drug. This modification introduces pH sensitivity, facilitating drug release in the acidic tumor microenvironment. Interestingly, the alkyl chain length influences the drug loading capacity and tumor inhibition rate of the micelles [].

Q9: How can the stability of tetradecylamine be enhanced in formulations?

A9: While specific formulation strategies are not detailed in the provided research, it is known that alkylamines can react with carbon dioxide to form alkyl ammonium alkylcarbamate pairs []. This reaction can impact the reproducibility of nanoparticle synthesis. Therefore, controlling CO2 exposure and incorporating suitable antioxidants or stabilizers could potentially enhance TDA stability in formulations.

Q10: How can tetradecylamine be utilized for targeted drug delivery?

A11: Research highlights the potential of using tetradecylamine-modified hyaluronic acid micelles for targeted drug delivery to cancer cells overexpressing CD44 receptors []. The hydrophobic modification allows for efficient drug encapsulation, while the affinity for CD44 enhances cellular uptake specifically in tumor cells, improving therapeutic efficacy.

Q11: What analytical techniques are employed to study the interaction between tetradecylamine and other materials?

A13: Researchers utilize a combination of techniques to analyze the interactions of TDA. These include: - X-ray diffraction (XRD): Determines the crystalline structure and basal spacing of TDA-modified materials like montmorillonite clay [, ]. - Transmission electron microscopy (TEM): Visualizes the morphology and size distribution of nanoparticles synthesized using TDA []. - Differential scanning calorimetry (DSC): Studies the thermal properties and phase transitions of materials containing TDA []. - Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion inhibition properties of TDA self-assembled films on metal surfaces [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

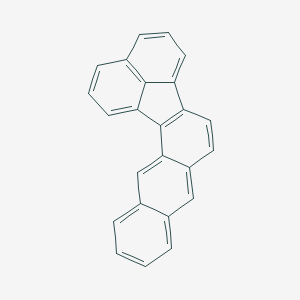

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)